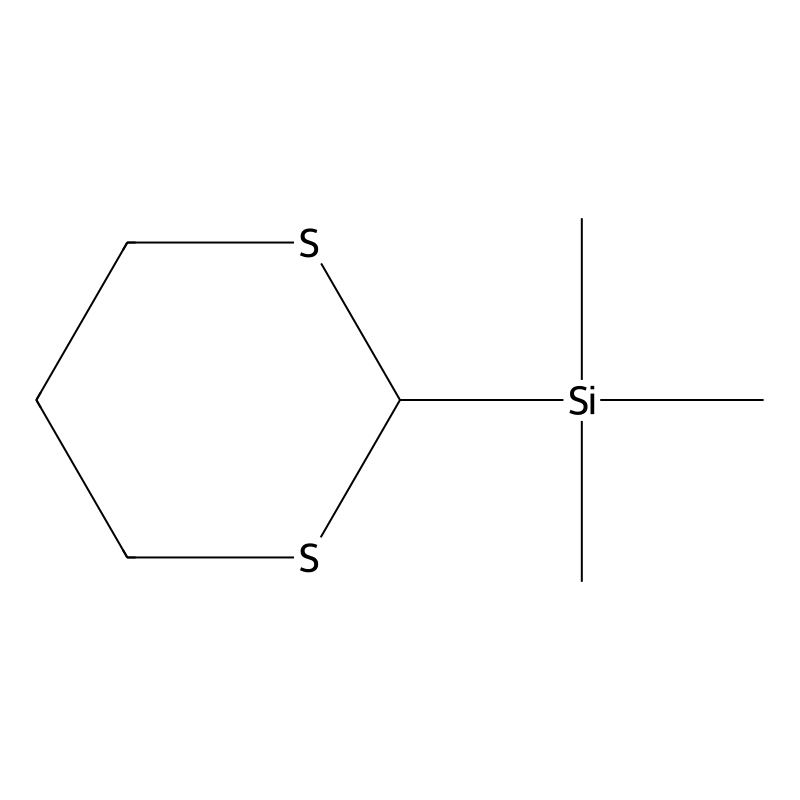

2-Trimethylsilyl-1,3-dithiane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lewis Acid-Catalyzed Dithiane Addition

-Trimethylsilyl-1,3-dithiane functions as a versatile precursor for the introduction of the 1,3-dithiane moiety into organic molecules. In the presence of Lewis acid catalysts, it undergoes addition reactions with various electrophiles, including carbonyl compounds and N-substituted aldimines. This reaction provides a valuable method for the synthesis of diverse dithiane-containing compounds with potential applications in drug discovery and material science [1].

Here's an example of a research paper describing the Lewis acid-catalyzed dithiane addition of 2-Trimethylsilyl-1,3-dithiane to aldehydes: Erste Synthese von 1,3-Dithianen aus Trimethylsilyl-1,3-dithian und Aldehyden

Diazo Transfer Reactions

-Trimethylsilyl-1,3-dithiane participates in diazo transfer reactions, offering a unique approach for the introduction of diazo functionality into organic molecules. When treated with tosyl azide in a specific solvent system, it undergoes a novel reaction to yield 2-diazo-1,3-dithiane. This intermediate, upon decomposition, generates formal carbene adducts, which are valuable intermediates in organic synthesis [2].

Here's a research article exploring the diazo transfer reaction of 2-Trimethylsilyl-1,3-dithiane: A Novel Diazo Transfer Reaction of 1,3-Dithiane Derivatives. Synthesis of 2-Diazo-1,3-dithiane and Formal Carbene Adducts:

Acyl Anion Equivalent

-Trimethylsilyl-1,3-dithiane serves as a versatile acyl anion equivalent in organic synthesis. Its deprotonation with strong bases generates a reactive intermediate that can react with various electrophiles, enabling the construction of complex carbon-carbon bonds. This property makes it a valuable tool for the synthesis of ketones, aldehydes, and other carbonyl-containing compounds [3, 4].

2-Trimethylsilyl-1,3-dithiane is an organosilicon compound with the molecular formula C₇H₁₆S₂Si. It features a dithiane ring, which consists of two sulfur atoms in a six-membered ring, and a trimethylsilyl group that enhances its reactivity and solubility in organic solvents. This compound is often utilized in synthetic organic chemistry due to its ability to participate in various

- Wittig-type Reactions: The compound can react with carbonyl compounds via 2-lithio-2-trimethylsilyl-1,3-dithiane to produce alkylidenedithians, which are useful intermediates for synthesizing various carbon skeletons .

- Diazo Transfer Reactions: It can react with tosyl azide to yield transient 2-diazo-1,3-dithiane, which exhibits reactivity towards alkenes and alkynes .

- Lewis Base-Catalyzed Reactions: The compound participates in Lewis base-catalyzed addition reactions with electrophiles, such as carbonyl compounds and N-substituted derivatives .

While specific biological activities of 2-trimethylsilyl-1,3-dithiane are not extensively documented, its derivatives and related compounds have shown potential in medicinal chemistry. The unique structural features of dithianes may allow for interaction with biological targets, although further research is required to elucidate specific mechanisms or therapeutic applications.

The synthesis of 2-trimethylsilyl-1,3-dithiane can be achieved through several methods:

- Lithiation: The compound can be synthesized by lithiation of 2-trimethylsilyl-1,3-dithiane followed by reaction with various electrophiles.

- Reaction with Carbonyl Compounds: By reacting with carbonyl compounds, it can form various substituted products through nucleophilic addition .

- Sequential Reactions: It has been shown to undergo sequential reactions with dimethylformamide and ammonia to yield bis[(1,3-dithian-2-ylidene)methyl]amine .

2-Trimethylsilyl-1,3-dithiane is primarily used in organic synthesis as a versatile building block. Its applications include:

- Synthesis of Alkylidenedithians: These intermediates are valuable for further synthetic transformations.

- Functionalization of Carbonyl Compounds: The compound's ability to react with carbonyls allows for the introduction of dithiane moieties into larger molecules.

Several compounds exhibit structural similarities to 2-trimethylsilyl-1,3-dithiane. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,3-Dithiane | Contains two sulfur atoms in a ring | Commonly used as a protecting group in synthesis |

| 2-(Trimethylsilyl)-1,3-dithiane | Similar silyl group | Enhanced reactivity towards electrophiles |

| 2-Lithio-2-trimethylsilyl-1,3-dithiane | Lithium substituent enhances nucleophilicity | Useful for forming alkylidenedithians |

Each of these compounds shares the dithiane framework but differs in functional groups or substituents that influence their reactivity and applications in organic synthesis.